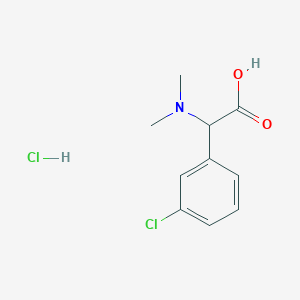
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride (2-CPDMAA-HCl) is a compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 325.8 g/mol and is soluble in water. 2-CPDMAA-HCl is commonly used as a reagent in chemical synthesis and as a starting material for the production of various pharmaceuticals. It has been used in the synthesis of various drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Applications De Recherche Scientifique
Role in Environmental Science and Toxicology
Chlorophenols, a group that includes compounds structurally related to 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride, have been extensively studied for their environmental impact and toxicity. These compounds are known for their moderate to high persistence in various environments and can exert toxic effects on both mammalian and aquatic life. The research focuses on understanding their behavior in ecosystems, their biodegradation, and their potential as environmental pollutants. Studies have evaluated the consequences of chlorophenol contamination in aquatic environments, highlighting the need for effective management and treatment strategies to mitigate their impact (Krijgsheld & Gen, 1986).
Application in Organic Chemistry and Materials Science
Research in organic chemistry and materials science has explored the synthesis, characterization, and application of chlorophenyl-containing compounds, demonstrating their utility in creating novel materials with specific functionalities. These studies have contributed to the development of new synthetic pathways and the exploration of the physicochemical properties of chlorophenyl derivatives, potentially including compounds like 2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride. The focus is on understanding the structural properties of these compounds and their potential applications in various industrial and technological fields (Issac & Tierney, 1996).
Environmental Remediation and Waste Treatment
Chlorophenyl compounds are also a subject of study in the context of environmental remediation and waste treatment. Research has investigated the use of organic acids and other chemical treatments to degrade or remove chlorophenyl derivatives from contaminated sites or wastewater. These studies aim to develop more efficient and environmentally friendly methods for treating waste containing chlorophenyl compounds, reducing their presence in the environment, and minimizing their ecological footprint (Goodwin et al., 2018).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-(dimethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12(2)9(10(13)14)7-4-3-5-8(11)6-7;/h3-6,9H,1-2H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDNOCYAFWOKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC(=CC=C1)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-(dimethylamino)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
![8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1453177.png)